molecular formula C10H17NSi B3395151 N-Methyl-N-trimethylsilylaniline CAS No. 17890-34-5

N-Methyl-N-trimethylsilylaniline

Cat. No.: B3395151
CAS No.: 17890-34-5
M. Wt: 179.33 g/mol
InChI Key: LUZXFCNMHQMIBH-UHFFFAOYSA-N
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Description

N-Methyl-N-trimethylsilylaniline is an organosilicon compound with the molecular formula C10H17NSi. It is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of an aniline derivative. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-trimethylsilylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The mixture is cooled to 273 K in an ice bath, and chlorotrimethylsilane is added dropwise with stirring. The reaction is allowed to reach room temperature and stirred overnight. The resulting product is then purified by filtration and removal of volatiles under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-trimethylsilylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Synthesis and Characterization

NMTMSA can be synthesized through the reaction of aniline derivatives with trimethylsilyl reagents. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its molecular structure and dynamics.

Organic Synthesis Applications

2.1. Photochemical Reactions

NMTMSA has been employed in visible-light-induced reactions, particularly as a reagent in iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. For instance, it has been used to alkylate 2-cyclohexenone, yielding products in moderate to high yields (up to 70%) under specific conditions . The photochemical generation of aminomethyl radicals from NMTMSA allows for the formation of complex tricyclic structures, showcasing its utility in synthetic organic chemistry.

2.2. Derivatization Reagent

NMTMSA serves as a derivatizing agent for various compounds in gas chromatography (GC) applications. It enhances the volatility and detectability of analytes, making it particularly useful in the analysis of biomolecules such as amino acids and carbohydrates .

Case Studies

Study Application Findings
Iridium-Catalyzed AdditionOrganic SynthesisNMTMSA effectively participates in addition reactions with cyclic α,β-unsaturated carbonyl compounds, yielding complex products .
Enzyme InhibitionAlzheimer's ResearchN-Methylated derivatives showed enhanced inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications .
Gas ChromatographyAnalytical ChemistryUtilized as a derivatizing agent for improved analysis of biomolecules .

Mechanism of Action

The mechanism of action of N-Methyl-N-trimethylsilylaniline involves its ability to participate in electron transfer reactions. The trimethylsilyl group acts as an electrophilic leaving group, facilitating the formation of α-aminoalkyl radicals. These radicals can undergo addition reactions with various substrates, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N-Trimethylsilylaniline: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methyl-N-trimethylsilylacetamide: Contains an acetamide group instead of an aniline derivative.

    N-Methyl-N-trimethylsilyltrifluoroacetamide: Contains a trifluoroacetamide group.

Uniqueness

N-Methyl-N-trimethylsilylaniline is unique due to the combination of the trimethylsilyl group and the aniline derivative. This structural feature imparts distinct reactivity and makes it a valuable reagent in various chemical transformations. Its ability to participate in photoredox catalysis and radical reactions sets it apart from other similar compounds .

Biological Activity

N-Methyl-N-trimethylsilylaniline (NMTMSA) is a chemical compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of NMTMSA, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

NMTMSA is characterized by the presence of an N-methyl group and a trimethylsilyl group attached to an aniline structure. This configuration influences its solubility, stability, and reactivity, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with N-methyl groups have been shown to influence cytotoxicity against cancer cells.
  • Antimicrobial Properties : The presence of silicon in the structure may enhance the antimicrobial efficacy of the compound.
  • Protein Interaction Modulation : The modification of molecular conformation through N-methylation can significantly impact binding affinities to various proteins.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study highlighted how incorporating an N-methyl moiety can control the conformation of cyclic peptides, impacting their cytotoxicity against cancer cell lines. This suggests that similar modifications in NMTMSA could enhance its antitumor properties .
  • Antimicrobial Effects :
    • Research on silicon-containing compounds has shown promising antimicrobial activity. For instance, derivatives of silanes have demonstrated effectiveness against various bacterial strains, indicating that NMTMSA may possess similar properties .
  • Protein Binding Studies :
    • Molecular docking studies have revealed that compounds with trimethylsilyl groups can exhibit strong binding affinities to specific protein targets. This is crucial for understanding how NMTMSA might interact with biological macromolecules .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeReference
This compoundAntitumor
Trimethylsilyl derivativesAntimicrobial
Cyclic peptides with N-methylProtein interaction

Antitumor Studies

Research has shown that the incorporation of an N-methyl group can enhance the cytotoxicity of compounds against cancer cells. For instance, studies involving cyclic peptides indicated that structural modifications significantly affected their binding affinity to heat-shock proteins, which are critical in cancer biology .

Antimicrobial Studies

Compounds similar to NMTMSA have been evaluated for their antimicrobial properties, revealing significant activity against various pathogens. The presence of silicon in these compounds often correlates with enhanced efficacy due to improved membrane permeability and interaction with microbial structures .

Protein Interaction Analysis

Molecular docking analyses have been employed to predict the interaction profiles of NMTMSA with target proteins. These studies suggest that the trimethylsilyl group may facilitate stronger binding interactions compared to other functional groups, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

N-methyl-N-trimethylsilylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZXFCNMHQMIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497407
Record name N,1,1,1-Tetramethyl-N-phenylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-34-5
Record name N,1,1,1-Tetramethyl-N-phenylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 1—To a stirring solution of N-methylaniline (80 g, 0.75 mol) in diethyl ether (600 ml) cooled at −78° C. was added n-butyl lithium (2.4 M in hexanes, 342 ml, 0.82 mol) keeping the temperature below −60° C. The resulting slurry was stirred for 1 hour then chlorotrimethylsilane (114 ml, 0.90 mol) was added while keeping the temperature below −70° C. The reaction was allowed to warm to room temperature overnight then filtered to remove the precipitated white solid. The filtrates were concentrated in vacuo then distilled under high-vac to yield the N-trimethylsilyl-N-methylaniline (126 g, 94%) as a colorless/straw colored liquid: b.p. 48° C./0.6 mmHg; 1H NMR (CDCl3) 0.33 (s, 9H), 2.95 (s, 3H), 6.85 (t, 1H, 7 Hz), 6.94 (d, 2H, 8 Hz), 7.27 (t, 2H, 9 Hz).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
342 mL
Type
reactant
Reaction Step Two
Quantity
114 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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